4-iodo-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12INO2 and a molecular weight of 353.16 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a benzamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 4-iodo-N-(2-methoxyphenyl)benzamide typically involves the condensation of 4-iodobenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-iodo-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-iodo-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-iodo-N-(2-methoxyphenyl)benzamide include:
4-iodo-N-(2-propynyl)benzamide: Differing by the presence of a propynyl group instead of a methoxy group.
2-iodo-N-(2-methoxyphenyl)benzamide: Differing by the position of the iodine atom on the benzene ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in specific contexts .
Properties
Molecular Formula |
C14H12INO2 |
---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
4-iodo-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12INO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) |
InChI Key |
GPIAXYSOLDVNFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.